(2-Methylphenyl) diphenyl phosphate;(3-methylphenyl) diphenyl phosphate;(4-methylphenyl) diphenyl phosphate
Overview
Description
The compounds (2-Methylphenyl) diphenyl phosphate
, (3-methylphenyl) diphenyl phosphate
, and (4-methylphenyl) diphenyl phosphate
are organic compounds. They are colorless or slightly yellow transparent liquids with a slight phenolic odor . They are stable, non-volatile, and have good flame retardant plasticity, oil resistance, aging resistance, electrical insulation, and processability . They are soluble in organic solvents and slightly soluble in water .
Physical and Chemical Properties Analysis
The density of these compounds is 1.241g/cm3 . The boiling point is 394.6ºC at 760mmHg . The flash point is 206ºC . They are insoluble in water and soluble in most organic solvents .
Scientific Research Applications
Synthetic Strategies and Solid-State Aggregation
Research has highlighted the synthesis of functionalized organophosphates, demonstrating their potential in forming novel structures through hydrogen bonding and Suzuki coupling reactions. These compounds exhibit unique solid-state aggregation behaviors, forming tubular channels and supramolecular assemblies, which could be pivotal in materials science and nanotechnology (Dar, Mallick, & Murugavel, 2015).
Metal-Organophosphate Interactions
Studies have also explored the interactions between alkaline-earth metal ions and organophosphates, leading to the formation of novel compounds with potential applications in catalysis and materials science. These interactions result in diverse structural motifs, ranging from ionic phosphates to covalent dimeric compounds, showcasing the versatility of organophosphates in coordination chemistry (Murugavel, Kuppuswamy, & Randoll, 2008).
Flame Retardants in Indoor Environments
Research into the presence of diphenyl phosphate and related compounds in indoor dust highlights their significance as ubiquitous chemicals, potentially stemming from their use as flame retardants in various consumer products. This research underscores the importance of understanding the environmental persistence and human exposure pathways of these compounds (Björnsdotter, Romera-García, Borrull, de Boer, Rubio, & Ballesteros-Gómez, 2018).
Polymerization Catalysts
Organophosphates have been utilized as catalysts in polymerization processes, evidencing their role in synthesizing polymers with specific properties. This application is particularly relevant in the development of new materials with enhanced mechanical and thermal properties, indicating a broad range of potential industrial applications (Gong, Dong, Hu, Bi, Zhang, & Jiang, 2009).
Safety and Hazards
Mechanism of Action
Target of Action
Methylphenyl diphenyl phosphates, including (2-Methylphenyl) diphenyl phosphate, (3-methylphenyl) diphenyl phosphate, and (4-methylphenyl) diphenyl phosphate, are primarily used as flame retardants . Their primary targets are the materials they are added to, such as PVC, VC copolymers, polyvinyl formal, nitrocellulose, cellulose acetate, cellulose butyrate, natural and synthetic rubber .
Mode of Action
These compounds function as additives that increase the flame resistance of the materials they are incorporated into . They do this by interacting with the free radicals produced during combustion, thereby interrupting the combustion process . This interaction results in the formation of less volatile substances, reducing the availability of combustible gases and slowing down the combustion process .
Biochemical Pathways
It is known that they interfere with the combustion process, which involves a complex series of oxidation-reduction reactions . By interacting with the free radicals produced during these reactions, methylphenyl diphenyl phosphates disrupt the chain reactions that sustain the combustion process .
Pharmacokinetics
In terms of their behavior in materials, they are known for their excellent solubility, oil resistance, electrical insulation, good hydrolytic stability, low volatility, high plasticizing efficiency, good low-temperature characteristics, and good wear resistance of the product .
Result of Action
The primary result of the action of methylphenyl diphenyl phosphates is an increase in the flame resistance of the materials they are added to . This makes the materials safer to use in a variety of applications, including as components of electrical devices, automotive parts, and construction materials .
Action Environment
The efficacy and stability of these compounds can be influenced by various environmental factors. For example, their flame-retardant properties may be affected by the presence of other additives, the specific material they are added to, and the conditions under which the material is used
Properties
{ "1. Design of the Synthesis Pathway": "The synthesis of (2-Methylphenyl) diphenyl phosphate, (3-methylphenyl) diphenyl phosphate, and (4-methylphenyl) diphenyl phosphate can be achieved through a similar pathway. The starting materials will be the corresponding methylphenyl benzene and diphenyl phosphoric acid. The reaction will involve the esterification of the diphenyl phosphoric acid with the methylphenyl benzene in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction will be carried out under reflux conditions and the product will be purified through recrystallization or column chromatography." "2. Starting Materials": - (2-Methylphenyl) diphenyl phosphate: 2-Methylphenyl benzene, Diphenyl phosphoric acid, Sulfuric acid or phosphoric acid catalyst - (3-methylphenyl) diphenyl phosphate: 3-Methylphenyl benzene, Diphenyl phosphoric acid, Sulfuric acid or phosphoric acid catalyst - (4-methylphenyl) diphenyl phosphate: 4-Methylphenyl benzene, Diphenyl phosphoric acid, Sulfuric acid or phosphoric acid catalyst "3. Reaction": - Step 1: Mix the diphenyl phosphoric acid and the corresponding methylphenyl benzene in a round-bottom flask in a 1:1 molar ratio. - Step 2: Add a catalytic amount of sulfuric acid or phosphoric acid to the mixture. - Step 3: Heat the mixture under reflux conditions for several hours until the reaction is complete. - Step 4: Allow the mixture to cool to room temperature and then add water to the mixture to dissolve any unreacted starting materials and by-products. - Step 5: Extract the product by adding a non-polar solvent such as diethyl ether or dichloromethane to the mixture. - Step 6: Dry the organic layer with anhydrous sodium sulfate and then evaporate the solvent to obtain the crude product. - Step 7: Purify the crude product through recrystallization or column chromatography to obtain the final product. | |
CAS No. |
26444-49-5 |
Molecular Formula |
C57H51O12P3 |
Molecular Weight |
1020.9 g/mol |
IUPAC Name |
(2-methylphenyl) diphenyl phosphate;(3-methylphenyl) diphenyl phosphate;(4-methylphenyl) diphenyl phosphate |
InChI |
InChI=1S/3C19H17O4P/c1-16-10-8-9-15-19(16)23-24(20,21-17-11-4-2-5-12-17)22-18-13-6-3-7-14-18;1-16-9-8-14-19(15-16)23-24(20,21-17-10-4-2-5-11-17)22-18-12-6-3-7-13-18;1-16-12-14-19(15-13-16)23-24(20,21-17-8-4-2-5-9-17)22-18-10-6-3-7-11-18/h3*2-15H,1H3 |
InChI Key |
QXDTWBUYOSGCSB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3.CC1=CC(=CC=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3.CC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3.CC1=CC(=CC=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3.CC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Appearance |
Solid powder |
boiling_point |
390 °C at 760 mm Hg |
Color/Form |
Colorless transparent liquid |
density |
1.208 at 25 °C |
flash_point |
450 °F (232 °C) (Closed cup) |
melting_point |
Freezing point: -38 °C |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
In water, 2.4 mg/L at 25 °C In water, 2.6 mg/L at 25 °C Insoluble in glycerol; soluble in most organic solvents except glycerol |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Diphenyl cresyl phosphate; Monocresyl diphenyl phosphate; Diphenyl tolyl phosphate; |
vapor_pressure |
1.0X10-6 mm Hg at 25 deg /Extrapolated from 30 °C/ |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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